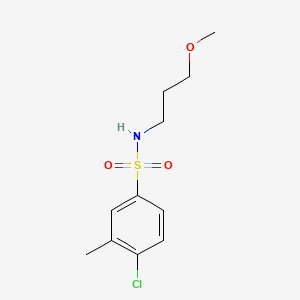
Ethyl Ester of Hydrolyzed Silk
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl Ester of Hydrolyzed Silk is a derivative of silk protein that has been hydrolyzed and esterified with ethanol. This compound is primarily used in the cosmetics industry due to its beneficial properties for hair and skin conditioning. It is known for its ability to reduce static electricity, making hair easier to comb and leaving it soft, shiny, and voluminous .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Ethyl Ester of Hydrolyzed Silk involves two main steps: hydrolysis and esterification.
Hydrolysis: Silk protein, which consists of fibroin and sericin, is subjected to hydrolysis.
Esterification: The hydrolyzed silk is then reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the process is scaled up using large reactors. The hydrolysis is carefully controlled to achieve the desired molecular weight of the hydrolyzed silk. The esterification is then carried out in a continuous process to maximize efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl Ester of Hydrolyzed Silk primarily undergoes hydrolysis and esterification reactions:
Esterification: The formation of this compound itself is an esterification reaction where hydrolyzed silk reacts with ethanol.
Common Reagents and Conditions
Hydrolysis: Water, dilute hydrochloric acid, or sulfuric acid.
Esterification: Ethanol and an acid catalyst such as sulfuric acid.
Major Products
Hydrolysis: Hydrolyzed silk and ethanol.
Esterification: This compound.
Aplicaciones Científicas De Investigación
Ethyl Ester of Hydrolyzed Silk has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its biocompatibility and potential use in drug delivery systems.
Medicine: Explored for its wound healing properties due to its ability to promote cell proliferation and collagen synthesis.
Industry: Widely used in cosmetics for hair and skin conditioning products
Mecanismo De Acción
The mechanism by which Ethyl Ester of Hydrolyzed Silk exerts its effects is primarily through its interaction with keratin in hair and skin. The hydrolyzed silk peptides penetrate the hair shaft and skin, providing moisture and forming a protective barrier. This results in improved texture, elasticity, and overall appearance .
Comparación Con Compuestos Similares
Similar Compounds
Hydrolyzed Silk: Similar in composition but lacks the esterification with ethanol.
Hydrolyzed Keratin: Another protein derivative used in cosmetics, known for its ability to strengthen and repair hair.
Uniqueness
Ethyl Ester of Hydrolyzed Silk is unique due to its esterified form, which enhances its solubility in alcohol-based formulations. This makes it particularly useful in products like hair sprays and nail polishes where alcohol solubility is essential .
Propiedades
Número CAS |
169590-80-1 |
|---|---|
Fórmula molecular |
C15H14O2 |
Peso molecular |
0 |
Sinónimos |
Protein hydrolyzates, silk, Et esters |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-ethoxy-5-methylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170944.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170947.png)
![4-[(2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170950.png)
